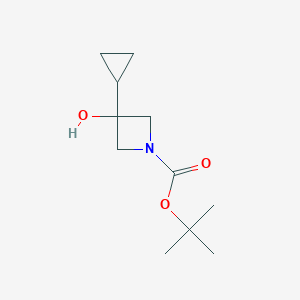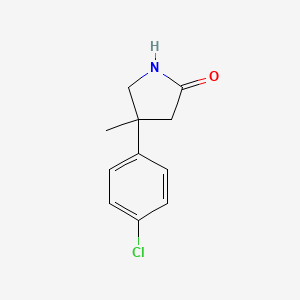
(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine
Overview
Description
5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine, also known as FMPPA, is a heterocyclic amine compound with a wide range of applications in scientific research. It is a valuable tool for organic synthesis and medicinal chemistry, as well as for studying the biological effects of drugs. FMPPA has been studied extensively in recent years, and its properties have been used to design and develop new drugs and drug delivery systems.
Scientific Research Applications
Oncology: Imaging Agents for Cancer Diagnosis
Fluorinated pyridines, such as the compound , are of special interest in oncology for their potential use as imaging agents. The introduction of fluorine-18 isotopes into pyridines can create compounds suitable for positron emission tomography (PET), a powerful diagnostic tool in cancer detection . The electron-withdrawing nature of the fluorine atom enhances the compound’s stability and suitability for in vivo imaging.
Neurology: Modulators of Neurotransmitter Receptors
The compound has been identified as a negative allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5) . These receptors are implicated in various neurological disorders, and modulating them can lead to new treatments for conditions such as anxiety, depression, and schizophrenia.
Pharmacology: Anti-Fibrotic Activity
In pharmacological research, derivatives of this compound have shown promising anti-fibrotic activities. They inhibit the expression of collagen and hydroxyproline in cell culture, suggesting potential as novel anti-fibrotic drugs . This application is particularly relevant in treating diseases like liver fibrosis and systemic sclerosis.
Agricultural Chemistry: Development of Agrochemicals
The introduction of fluorine atoms into lead structures is a common modification to improve the physical, biological, and environmental properties of agricultural products. Compounds like N-(5-fluoropyridin-2-yl)-2-methyl-6-pyrrolidin-2-ylpyridin-4-amine could be used to develop new agrochemicals with enhanced efficacy and safety profiles .
Material Science: Fluorinated Building Blocks
The unique properties of fluorinated pyridines make them valuable building blocks in material science. They can be used to synthesize advanced materials with specific electronic and photonic properties, potentially leading to innovations in semiconductors and OLED technology .
Chemical Synthesis: Selective Fluorination Reactions
Due to the reduced basicity and reactivity compared to chlorinated and brominated analogues, fluorinated pyridines are less reactive, making selective synthesis a challenging and important field of study. The compound could serve as a model for developing new synthetic methods for selective fluorination reactions .
properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)-2-methyl-6-pyrrolidin-2-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4/c1-10-7-12(20-15-5-4-11(16)9-18-15)8-14(19-10)13-3-2-6-17-13/h4-5,7-9,13,17H,2-3,6H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRNJPMAYDJMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCCN2)NC3=NC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)






![2-(4-Fluorophenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1455877.png)
![[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B1455878.png)




